

Application Notes and Protocols: Aluminum-Tungsten Composites for Electronic Heat Sinks

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Compound of Interest

Compound Name: Aluminum;tungsten

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These application notes provide a comprehensive overview of the use of aluminum-tungsten (Al-W) composites as advanced thermal management materials for electronic heat sinks. Detailed protocols for the fabrication and characterization of these composites are included to support research and development activities.

Introduction

The continuous miniaturization and increasing power density of electronic devices necessitate the development of advanced thermal management materials.^[1] Traditional heat sink materials like pure aluminum, while offering high thermal conductivity, have a high coefficient of thermal expansion (CTE), leading to thermal stress and potential failure when interfaced with semiconductor chips.^[2] Copper, though an excellent conductor, is dense and more expensive.^[3]

Aluminum-tungsten (Al-W) composites have emerged as a promising solution, offering a unique combination of properties. These materials leverage the high thermal conductivity and low density of aluminum with the very low CTE and high stiffness of tungsten.^{[2][4]} By adjusting the volume fraction of tungsten, the properties of the composite can be tailored to meet the specific requirements of an electronic package, balancing the need for efficient heat dissipation with mechanical stability. This document outlines the material properties, fabrication methods, and key characterization protocols for Al-W composites.

Material Properties

The primary advantage of Al-W composites lies in their tunable properties. Aluminum serves as the matrix, providing a lightweight and thermally conductive medium. Tungsten acts as the reinforcement, primarily to reduce the overall CTE of the composite to match that of semiconductor materials, thereby enhancing the reliability of the electronic assembly.[\[2\]](#)

Quantitative Data

The properties of Al-W composites are highly dependent on the weight percentage of tungsten reinforcement. Below are tables summarizing the properties of the constituent materials and the mechanical properties of Al-W composites produced via powder metallurgy.

Material	Thermal Conductivity (W/m·K)	CTE ($10^{-6}/K$)	Density (g/cm ³)	Melting Point (°C)
Aluminum (Pure)	~237 [5]	~23.0 [2]	2.70 [6]	~660 [7]
Tungsten (Pure)	~173	~4.5	19.25	~3422

Table 1: Comparison of physical and thermal properties of pure aluminum and tungsten at room temperature.

Tungsten (wt. %)	Density (g/cm ³)	Vickers Hardness (VHN)	Yield Strength (MPa)	Ultimate Tensile Strength (MPa)
0% (Pure Al)	2.61	35	75	121
5%	2.85	43	99.2	133.3
10%	3.12	47	108.5	146.0
15%	3.38	68	157.0	211.0
20%	3.65	75	173.0	232.6

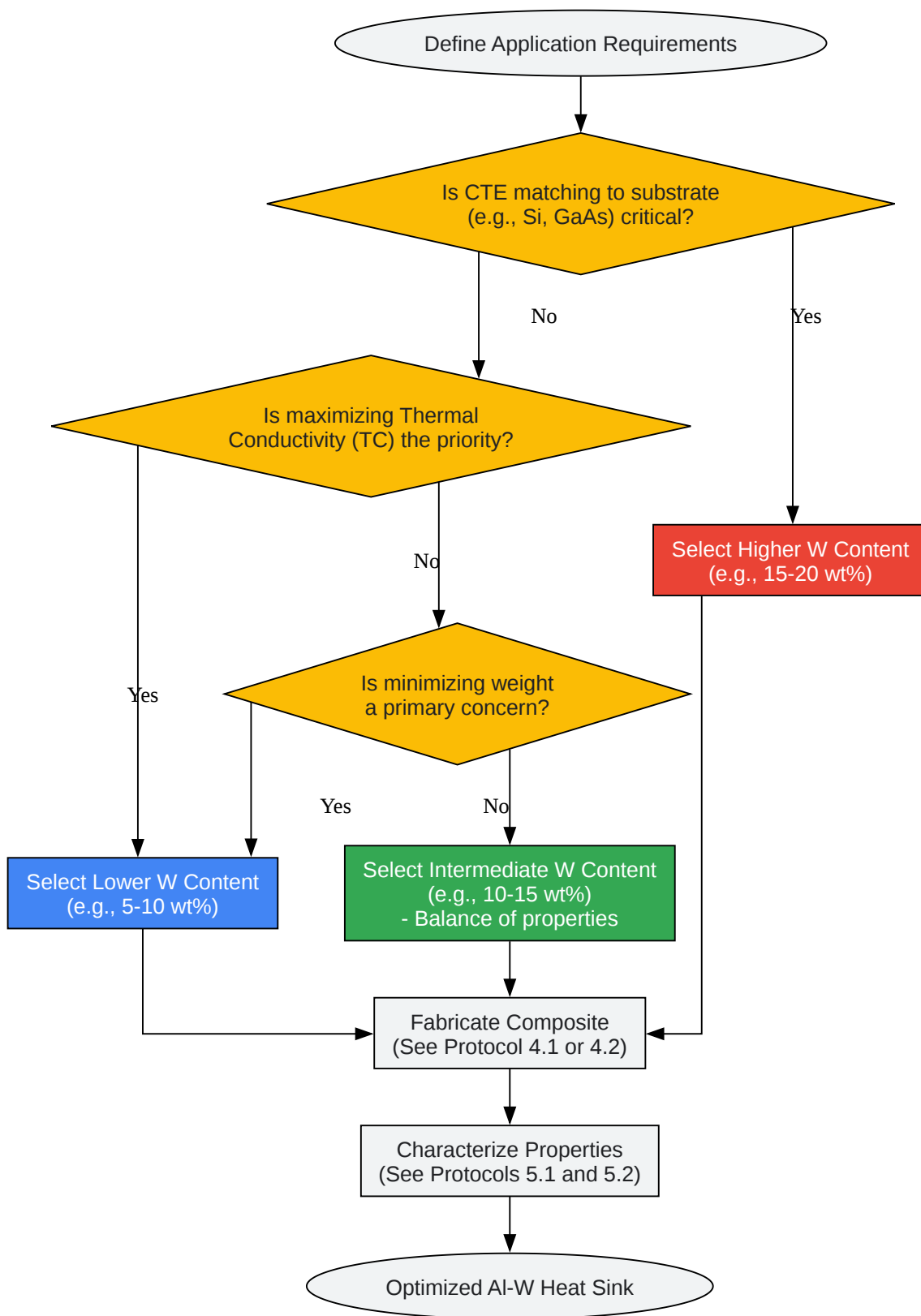
Table 2: Mechanical properties of Al-W composites with varying tungsten content, fabricated via powder metallurgy.[4][7]

Tungsten (wt. %)	Thermal Conductivity (W/m·K)	Coefficient of Thermal Expansion ($10^{-6}/K$)
0% (Pure Al)	~237	~23.0
5-20%	Expected to decrease with increasing W content	Expected to decrease significantly with increasing W content
100% (Pure W)	~173	~4.5

Table 3: Expected trends for thermal properties of Al-W composites. Specific experimental values are dependent on fabrication processes and interfacial characteristics and should be determined empirically using the protocols outlined in Section 4.0.

Material Selection and Application Workflow

Choosing the appropriate Al-W composition is a critical step that involves balancing thermal and mechanical requirements. The following diagram illustrates a logical workflow for material selection.



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Caption: Logical workflow for selecting an Al-W composite composition.

Fabrication Protocols

The most common and effective method for producing Al-W composites is Powder Metallurgy (P/M), which allows for precise control over composition and microstructure.^[4]

Protocol: Fabrication of Al-W Composites via Powder Metallurgy

This protocol describes the steps for synthesizing Al-W composites with varying weight percentages of tungsten.

Materials and Equipment:

- High-purity aluminum powder (e.g., <45 µm particle size)
- High-purity tungsten powder (e.g., <10 µm particle size)
- Digital weighing balance
- Planetary ball mill or tumbler mixer
- Hardened steel or tungsten carbide grinding media
- Hydraulic press with a cylindrical die (e.g., HCHC D3 steel)^[4]
- Tube furnace with controlled atmosphere capabilities
- Argon gas (high purity)

Procedure:

- Powder Preparation: Calculate the required weights of aluminum and tungsten powders for the desired composition (e.g., 5, 10, 15, 20 wt% W).^[4]
- Blending:
 - Place the weighed powders into the mixer bowl.

- Manually mix the powders initially to ensure a coarse homogeneity.
- Add grinding media and blend the powders for a minimum of 30 minutes to achieve a uniform distribution.[\[4\]](#)
- Compaction:
 - Assemble the die and punch set.
 - Carefully fill the die cavity with the blended powder.
 - Compact the powder using the hydraulic press at a pressure sufficient to create a "green" compact that can be handled (e.g., 80-100 MPa). The exact pressure may need optimization.
 - Carefully eject the green compact from the die.
- Sintering:
 - Place the green compacts into the tube furnace.
 - Seal the furnace and purge with high-purity argon gas for at least 20 minutes to create an inert atmosphere.[\[4\]](#)
 - Heat the furnace to a sintering temperature below the melting point of aluminum (e.g., 560°C).[\[4\]](#)
 - Hold at the sintering temperature for an extended period (e.g., 10 hours) to allow for solid-state diffusion and bonding between particles.[\[4\]](#)
 - Cool the furnace slowly to room temperature over several hours (e.g., 8 hours) while maintaining the argon atmosphere.[\[4\]](#)
- Post-Processing: The sintered billet can now be machined to the final heat sink geometry.



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Caption: Experimental workflow for Powder Metallurgy (P/M) fabrication.

Characterization Protocols

Accurate characterization of thermal and mechanical properties is essential to validate the performance of the fabricated Al-W composite heat sinks.

Protocol: Thermal Conductivity Measurement

This protocol is based on the guarded-comparative-longitudinal heat flow technique, similar to the principles outlined in ASTM E1225.

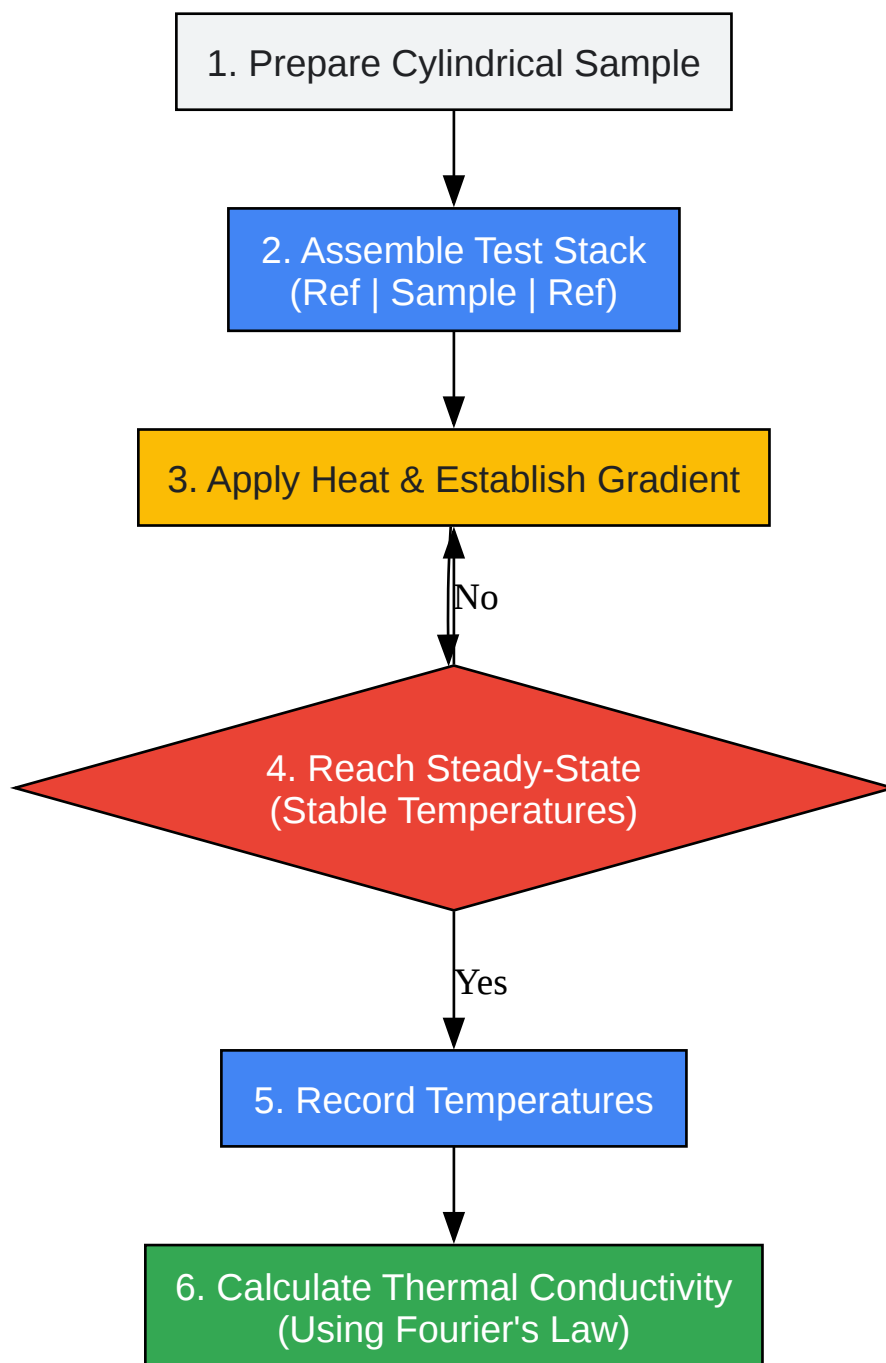
Equipment:

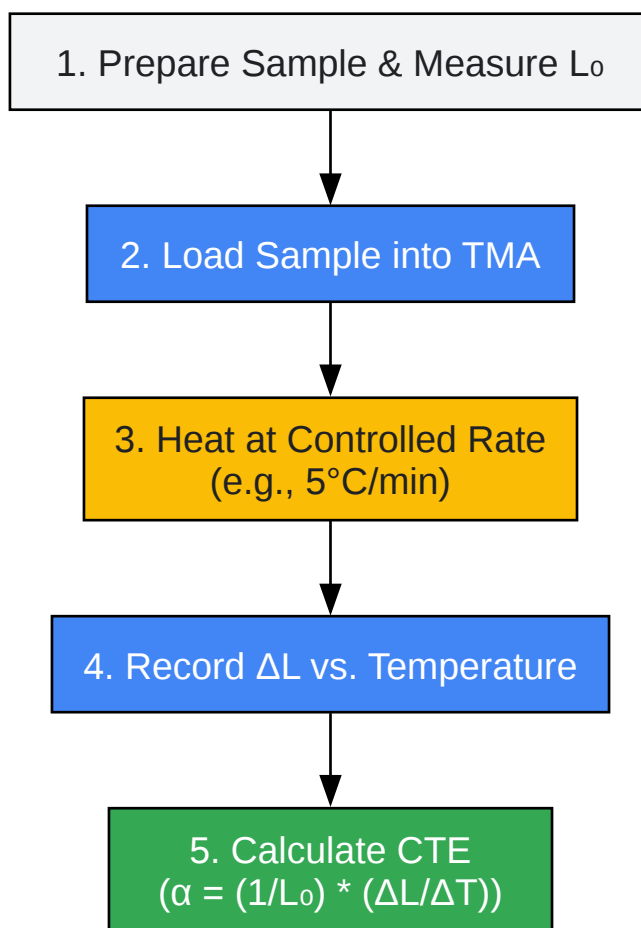
- Guarded-comparative-longitudinal heat flow apparatus
- Reference materials with known thermal conductivity (e.g., NIST-certified)
- Calibrated thermocouples
- Data acquisition system
- Test specimen machined to the required dimensions (typically a cylindrical rod)

Procedure:

- Sample Preparation: Machine the sintered Al-W composite into a cylindrical sample with flat and parallel end faces. The dimensions should match the requirements of the test apparatus.
- Apparatus Setup:

- Assemble the test stack: place the Al-W sample between two reference material samples of similar dimensions.
- Ensure good thermal contact between the samples by applying a thin layer of thermal grease.
- Position the heater at one end of the stack and the heat sink at the other.
- Place thermocouples at precise locations along the surfaces of the reference samples and the test sample.
- Apply a compressive load to the stack to ensure consistent contact.
- Measurement:
 - Activate the main heater to establish a longitudinal heat flow through the stack.
 - Activate the guard heater and adjust its temperature to match the temperature gradient along the test stack, minimizing radial heat loss.
 - Allow the system to reach thermal equilibrium (steady-state), where thermocouple readings are stable over time.
 - Record the steady-state temperatures at all thermocouple locations.
- Calculation:
 - Calculate the temperature gradients ($\Delta T/\Delta x$) across the two reference samples and the Al-W test sample.
 - Calculate the heat flux (q) through the reference samples using Fourier's Law: $q = -k_{ref} * (\Delta T/\Delta x)_{ref}$.
 - Average the heat flux from the two reference samples.
 - Calculate the thermal conductivity of the Al-W sample using the average heat flux and the measured temperature gradient across it: $k_{sample} = -q_{avg} / (\Delta T/\Delta x)_{sample}$.





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